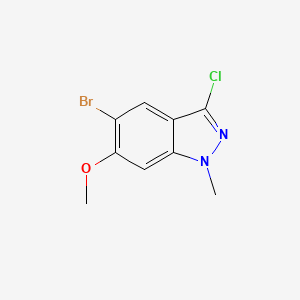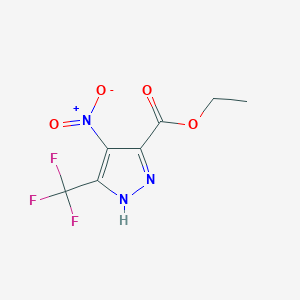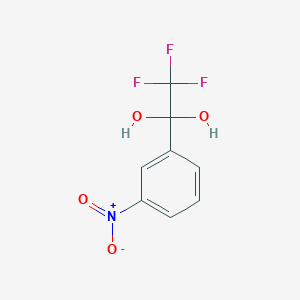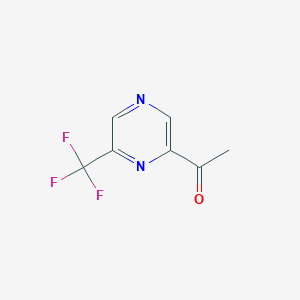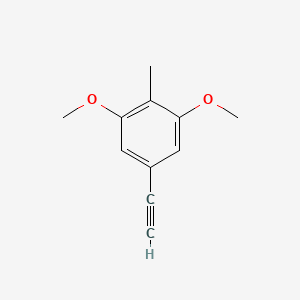
5-Ethynyl-1,3-dimethoxy-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-1,3-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C11H12O2. It is a derivative of benzene, featuring ethynyl, dimethoxy, and methyl substituents. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1,3-dimethoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethynylation of 1,3-dimethoxy-2-methylbenzene using ethynylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynyl-1,3-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
5-Ethynyl-1,3-dimethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-1,3-dimethoxy-2-methylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the dimethoxy and methyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethenyl-1,3-dimethoxy-2-methylbenzene
- 2,3-Dimethoxytoluene
- 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Uniqueness
5-Ethynyl-1,3-dimethoxy-2-methylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to similar compounds. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
5-ethynyl-1,3-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C11H12O2/c1-5-9-6-10(12-3)8(2)11(7-9)13-4/h1,6-7H,2-4H3 |
Clave InChI |
OLJKLLJAIZIRNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1OC)C#C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)
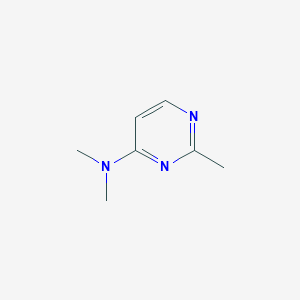
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)

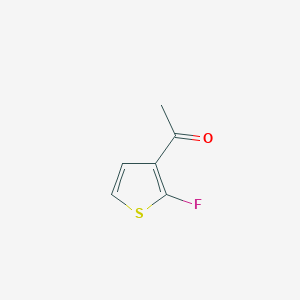

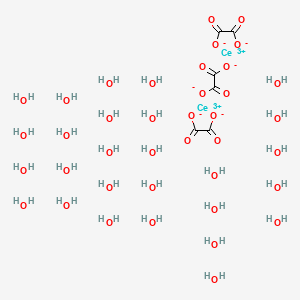
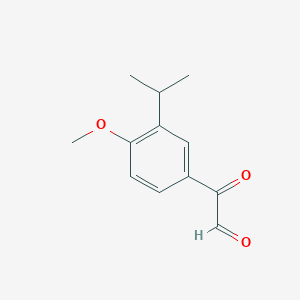
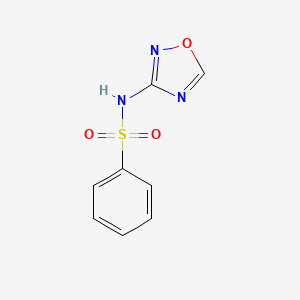
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)
